An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine
An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-(2-nitrophenoxy)ethanamine is a niche chemical intermediate, valuable for its potential applications in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and an exploration of its potential reactivity and applications. The document synthesizes available data from chemical databases and extrapolates from established principles of organic chemistry to offer insights for researchers. While extensive peer-reviewed literature on this specific compound is limited, its structural motifs—a secondary amine and a nitrophenoxy group—suggest significant utility as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.
Chemical Identity and Physicochemical Properties
N-Methyl-2-(2-nitrophenoxy)ethanamine is identified by the CAS number 1038700-63-8.[1] Its core structure consists of an N-methyl ethanamine moiety linked via an ether bond to a 2-nitrophenyl group. This combination of functional groups dictates its chemical behavior and potential applications.
Table 1: Physicochemical Properties of N-Methyl-2-(2-nitrophenoxy)ethanamine
| Property | Value | Source |
| CAS Number | 1038700-63-8 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | N-Methyl-2-(2-nitrophenoxy)ethanamine | N/A |
| Synonyms | MFCD11053870, DTXSID80651296, AKOS009273125 | [2] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis would likely proceed in two main steps:
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Deprotonation of 2-Nitrophenol: 2-Nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide is a potent nucleophile.
-
Nucleophilic Substitution: The resulting 2-nitrophenoxide is then reacted with a suitable N-methyl-2-haloethanamine, such as N-methyl-2-chloroethanamine, in an Sₙ2 reaction to form the desired ether linkage.
Experimental Protocol: Proposed Synthesis
Materials:
-
2-Nitrophenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
N-methyl-2-chloroethanamine hydrochloride
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
To a solution of 2-nitrophenol in the chosen anhydrous solvent, slowly add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).
-
Add N-methyl-2-chloroethanamine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography.
Diagram 1: Proposed Synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine
Caption: Proposed two-step synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine.
Potential Applications in Research and Drug Development
The true value of N-Methyl-2-(2-nitrophenoxy)ethanamine lies in its potential as a versatile chemical intermediate. The presence of two key reactive sites, the nitro group and the secondary amine, opens up numerous possibilities for further chemical transformations.
Reduction of the Nitro Group
The ortho-nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂/HCl). This transformation yields 2-amino-N-methyl-phenoxyethanamine, a diamine scaffold that is a common feature in many biologically active molecules.
Diagram 2: Key Transformation and Potential Scaffold
Caption: Reduction of the nitro group to a primary amine.
Precursor for Heterocyclic Synthesis
The resulting ortho-aminophenol derivative is a valuable precursor for the synthesis of various heterocyclic ring systems, such as benzoxazines and benzoxazoles. These heterocycles are privileged structures in medicinal chemistry, often exhibiting a wide range of pharmacological activities.
Analog for Bioactive Scaffolds
The core structure of N-Methyl-2-(2-nitrophenoxy)ethanamine is related to aryloxyethanamine scaffolds found in a number of pharmaceuticals. While no direct biological activity of the title compound has been reported, its derivatives could be explored for various therapeutic targets. The synthesis of arylamino alcohol derivatives is a common strategy in the development of antimalarial drugs.[3][4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-Methyl-2-(2-nitrophenoxy)ethanamine. It is intended for research use only.[1] Users should consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on toxicity, handling, and disposal. Based on data for a structurally related compound, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, it may be harmful if swallowed and may cause an allergic skin reaction.[5]
Conclusion
N-Methyl-2-(2-nitrophenoxy)ethanamine is a chemical intermediate with significant untapped potential. Its value lies not in any known intrinsic activity, but in its utility as a building block for more complex and potentially bioactive molecules. The presence of a reducible nitro group and a reactive secondary amine makes it a versatile tool for synthetic chemists. This guide provides a foundational understanding of its properties and potential applications, aiming to stimulate further research and development in the scientific community.
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